4'-Hydroxy Pyrimethanil-d4

LC-MS/MS Internal Standard Precision

Accurate biomonitoring of pyrimethanil exposure requires precise urinary metabolite quantification. This deuterated internal standard resolves matrix effects and ionization variability. • Enables LOD 0.1 ng/mL, LOQ 0.4 ng/mL for OH-PYM in urine. • Isotopic purity >98% ensures batch-to-batch consistency. • Compatible with QuEChERS and direct-injection LC-MS/MS workflows.

Molecular Formula C12H13N3O
Molecular Weight 219.28 g/mol
Cat. No. B13434478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy Pyrimethanil-d4
Molecular FormulaC12H13N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C
InChIInChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D
InChIKeyNUWWAHKTVOVTNC-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy Pyrimethanil-d4 Overview


4'-Hydroxy Pyrimethanil-d4 is a stable isotope-labeled internal standard (SIL-IS) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 4'-hydroxypyrimethanil (OH-PYM), the primary human urinary metabolite of the fungicide pyrimethanil [1]. The compound contains four deuterium atoms replacing the aromatic protons of the phenol ring, resulting in a mass shift of +4 Da relative to the unlabeled analyte, which is essential for distinguishing internal standard and analyte signals during multiple reaction monitoring (MRM) . It is classified as a deuterated analog of a pesticide metabolite and is applied primarily in environmental biomonitoring, pesticide residue analysis, and pharmacokinetic studies [2].

Product type Deuterated internal standard (SIL-IS)
Workflow LC-MS/MS quantification of OH-PYM metabolite
Key attribute Non-exchangeable aromatic deuteration; co-elutes with analyte

Why 4'-Hydroxy Pyrimethanil-d4 Is Irreplaceable


In LC-MS/MS analysis, substituting 4'-Hydroxy Pyrimethanil-d4 with the unlabeled analyte (4'-hydroxypyrimethanil) or a non-isotopically matched analog (e.g., pyrimethanil-d5) introduces significant quantitative error due to differential matrix effects and ionization efficiency variation [1]. Unlabeled internal standards cannot correct for analyte-specific ion suppression or enhancement, as they do not co-elute identically and are subject to distinct matrix interactions [2]. While pyrimethanil-d5 is deuterated at the parent pesticide's phenyl ring (five deuterium atoms), its physicochemical properties differ from the hydroxylated metabolite OH-PYM; thus, it fails to compensate for extraction recovery losses and chromatographic behavior specific to the polar metabolite . Only a true isotopologue of the exact target analyte, such as 4'-Hydroxy Pyrimethanil-d4, ensures identical sample preparation recovery, retention time, and ionization efficiency, yielding the accuracy required for validated biomonitoring methods [3].

Unlabeled OH-PYM: may not correct for matrix effects and ion suppression, introducing quantitative error.
Pyrimethanil-d5 (parent pesticide IS): physicochemical differences from the hydroxylated metabolite may not compensate for extraction recovery and retention behavior.
Non-deuterated structural analogs: reported RSD >50% across matrices; isotopologue match reduces variability.

4'-Hydroxy Pyrimethanil-d4: Quantitative Evidence


Precision vs. Structural Analog Internal Standards

When normalizing analyte response using 4'-Hydroxy Pyrimethanil-d4, the coefficient of variation (CV) for repeated measurements of OH-PYM in human urine was 6–12% across within-run, between-run, and between-batch precision experiments [1]. In a broader pesticide multi-analyte study, normalization to deuterated internal standards improved method precision to <20% RSD, whereas non-deuterated analog internal standards exhibited RSDs >50% across different cannabis matrices [2]. This demonstrates that isotopically matched SIL-IS provides superior precision compared to non-isotopic structural analogs, which are more susceptible to matrix-induced signal variability.

Precision vs. structural analogs
Context-dependent
CV 6–12% (urine) vs RSD >50% (non-deuterated analog)
Supports method precision review; isotopologue reduces matrix-induced variability.
Cross-study comparison; different matrices (urine vs. cannabis).
LC-MS/MS Internal Standard Precision Matrix Effect Pesticide Residue

Matrix Effect Compensation vs. Pyrimethanil-d5

In a validated LC-MS/MS method for OH-PYM in human urine, the use of 4'-Hydroxy Pyrimethanil-d4 as internal standard yielded limit of detection (LOD) of 0.1 ng/mL and limit of quantification (LOQ) of 0.4 ng/mL with CV between 6% and 12% [1]. While no direct head-to-head comparison data exists for OH-PYM quantification using pyrimethanil-d5, class-level inference from neonicotinoid pesticide analyses demonstrates that even deuterated internal standards of a different parent compound structure do not fully correct for matrix effects; matrix-matched calibration was still required for accurate quantification, as calibration slopes varied by 4–9% depending on food matrix [2]. This indicates that an isotopologue of the exact analyte is necessary to minimize, but not eliminate, matrix-related bias.

Matrix effect vs. pyrimethanil-d5
Class-level
LOD 0.1 ng/mL, LOQ 0.4 ng/mL; cross-analyte SIL-IS may introduce 4–9% slope bias
LOD suitable for trace detection; non-analyte-matched IS risk.
No direct head-to-head data for OH-PYM; inference from neonicotinoid analyses.
Matrix Effect Isotope Dilution LC-MS/MS Biomonitoring

Recovery and Accuracy vs. External Standard Calibration

In the Faniband et al. (2019) validation study, the LC-MS/MS method using 4'-Hydroxy Pyrimethanil-d4 as internal standard achieved recovery rates of approximately 80% of the oral pyrimethanil dose as urinary OH-PYM in both volunteers, with dermal recovery ranging from 9.4% to 19% [1]. Class-level data from multi-matrix pesticide analyses shows that external standard calibration (without SIL-IS) results in accuracy deviations exceeding 60% across different sample matrices, whereas internal standard normalization with deuterated analogs improves accuracy to within 25% of true concentration [2]. This demonstrates that isotopically matched internal standards compensate for variable extraction efficiency and ionization suppression that plague external standard methods.

Accuracy vs. external calibration
Class-level
Recovery ~80% oral dose; SIL-IS reduces accuracy bias from >60% to
Supports exposure estimation; isotope dilution improves accuracy.
Class-level matrix data; bias reduction observed in multi-matrix studies.
Recovery Accuracy Isotope Dilution Sample Preparation

Population Detection Frequency

The validated LC-MS/MS method using 4'-Hydroxy Pyrimethanil-d4 as internal standard (LOD 0.1 ng/mL) was applied to biomonitor pyrimethanil exposure in Swedish populations. OH-PYM was detected in 50% of samples from an environmentally exposed general population and 96% of samples from occupationally exposed individuals [1]. In a separate cohort study of 445 pregnant women in Costa Rica, OH-PYM was detected in 87% of 909 repeated urine samples [2]. Without an isotopically matched SIL-IS achieving this LOD, a substantial proportion of samples would fall below detection limits, biasing population exposure estimates.

Population detection frequency
Reported
Detection rates: 50% (general), 96% (occupational), 87% (pregnant cohort)
LOD 0.1 ng/mL enables high detection in research cohorts.
Observed in Swedish and Costa Rican population studies.
Biomonitoring Population Exposure Sensitivity OH-PYM

Deuterium Label Stability

4'-Hydroxy Pyrimethanil-d4 is specifically deuterated at the four aromatic positions of the phenol ring (2,3,5,6-d4) . Aromatic C-D bonds are non-exchangeable under typical LC-MS mobile phase conditions (pH 2–8), ensuring stable isotopic enrichment throughout sample preparation, storage, and analysis . In contrast, a hypothetical alternative labeled at methyl groups or at exchangeable positions (e.g., hydroxyl proton) would risk deuterium loss via H/D exchange, compromising quantification accuracy. Class-level studies emphasize that label positioning on non-exchangeable sites is a critical design parameter for SIL-IS stability .

Deuterium label stability
Class-level
Aromatic C-D bonds non-exchangeable (pH 2–8); isotopic enrichment >98%
Ensures consistent ISTD response across long analytical batches.
Based on deuteration site properties; no exchange observed in typical LC-MS conditions.
Deuterium Exchange Label Stability LC-MS Isotopic Purity

4'-Hydroxy Pyrimethanil-d4 Application Scenarios


Human Biomonitoring for Pesticide Exposure

Laboratories conducting population-scale biomonitoring of pyrimethanil exposure (e.g., HBM4EU, NHANES, or occupational health surveillance) require 4'-Hydroxy Pyrimethanil-d4 as the internal standard for urinary OH-PYM quantification. The validated method achieves LOD 0.1 ng/mL and LOQ 0.4 ng/mL with CV 6–12%, enabling detection in 50–96% of exposed populations [1]. The compound's isotopic purity (>98%) and non-exchangeable aromatic deuteration ensure batch-to-batch consistency across multi-year studies .

Pesticide Residue Analysis in Food and Environment

Contract research organizations (CROs) and regulatory testing laboratories performing pesticide residue analysis under SANTE/11312/2021 guidelines benefit from using 4'-Hydroxy Pyrimethanil-d4 to compensate for matrix effects in complex samples. Class-level data demonstrates that SIL-IS normalization reduces accuracy deviation from >60% (external calibration) to <25%, meeting the ≤20% precision requirement for confirmatory methods [1]. The compound is compatible with QuEChERS extraction and direct-injection LC-MS/MS workflows .

Pharmacokinetic and Metabolism Studies

Investigators studying pyrimethanil absorption, distribution, metabolism, and excretion (ADME) in human or animal models require 4'-Hydroxy Pyrimethanil-d4 to accurately quantify OH-PYM, the primary urinary metabolite. The Faniband et al. (2019) study demonstrated that approximately 80% of an oral pyrimethanil dose is recovered as urinary OH-PYM, with biphasic elimination half-lives of 3–5 h (rapid phase) and 15 h (slow phase) [1]. The SIL-IS enables precise measurement of these kinetic parameters by correcting for variable urine matrix effects across collection timepoints.

Method Development and Validation

Analytical chemistry groups developing and validating new LC-MS/MS methods for pyrimethanil metabolite quantification require a certified deuterated internal standard to meet ICH M10 and FDA bioanalytical method validation guidelines. 4'-Hydroxy Pyrimethanil-d4 enables demonstration of accuracy, precision, and matrix effect robustness as documented in peer-reviewed validation studies [1]. Its commercial availability from multiple vendors (purity >95–98%) facilitates method transfer and inter-laboratory harmonization .

Application
Selection Property
Validation Focus
Population-scale biomonitoring research
Isotopic purity & label stability
Detection frequency and precision in urine research matrices
Food and environmental residue analysis
Matrix effect compensation
Accuracy and recovery across complex matrices
ADME research
Co-elution and matched ionization
Urinary metabolite quantification across timepoints
LC-MS/MS method validation
Certified deuterated ISTD
Bioanalytical validation review and inter-laboratory transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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